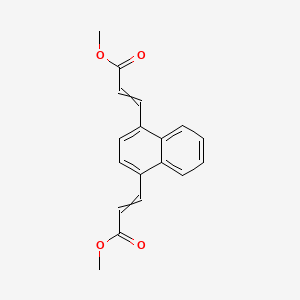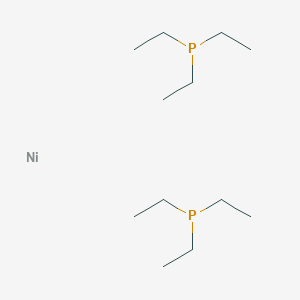
Nickel--triethylphosphane (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel–triethylphosphane (1/2) is a coordination compound where nickel is bonded to triethylphosphane ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel–triethylphosphane (1/2) can be synthesized through various methods. One common approach involves the reaction of nickel(II) chloride with triethylphosphane in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the nickel complex .
Industrial Production Methods: Industrial production of nickel–triethylphosphane (1/2) often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Nickel–triethylphosphane (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state species, often involving the use of reducing agents like sodium borohydride.
Substitution: The triethylphosphane ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Ligand exchange reactions often involve phosphine ligands or other donor ligands.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to nickel(III) or nickel(IV) complexes, while reduction typically yields nickel(0) species .
Wissenschaftliche Forschungsanwendungen
Nickel–triethylphosphane (1/2) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which nickel–triethylphosphane (1/2) exerts its effects involves coordination to substrates and facilitating electron transfer processes. The nickel center acts as a catalytic site, enabling various chemical transformations through its ability to undergo changes in oxidation state and coordinate with different ligands .
Vergleich Mit ähnlichen Verbindungen
Nickel–triphenylphosphane: Similar in structure but with bulkier phosphane ligands, affecting its reactivity and steric properties.
Nickel–dimethylphosphane: Features smaller ligands, leading to different electronic and steric effects.
Uniqueness: Nickel–triethylphosphane (1/2) is unique due to its balance of steric and electronic properties, making it a versatile catalyst in various chemical reactions. Its moderate ligand size allows for efficient coordination without excessive steric hindrance .
Eigenschaften
CAS-Nummer |
189325-80-2 |
|---|---|
Molekularformel |
C12H30NiP2 |
Molekulargewicht |
295.01 g/mol |
IUPAC-Name |
nickel;triethylphosphane |
InChI |
InChI=1S/2C6H15P.Ni/c2*1-4-7(5-2)6-3;/h2*4-6H2,1-3H3; |
InChI-Schlüssel |
MWMOHAMAKRKDLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(CC)CC.CCP(CC)CC.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Benzyloxy)phenyl]prop-2-enal](/img/structure/B15165225.png)
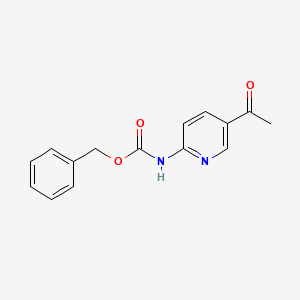
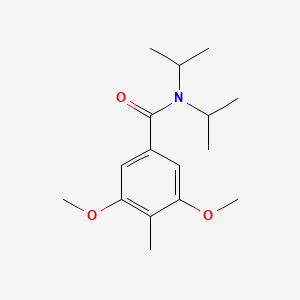
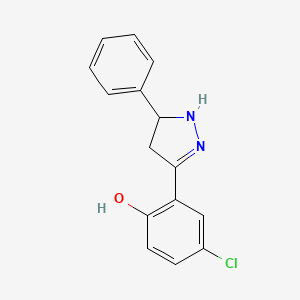
![8-Oxo-8-[(prop-2-en-1-yl)oxy]octanoate](/img/structure/B15165260.png)

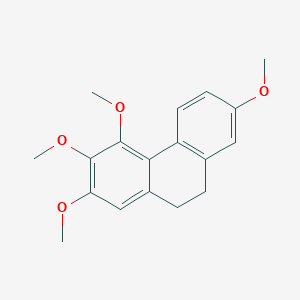
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-methylpropyl)-](/img/structure/B15165267.png)

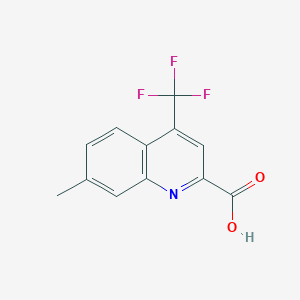
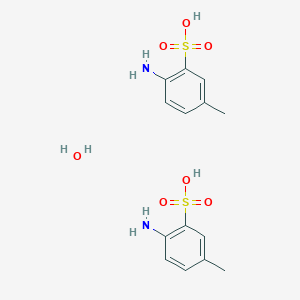
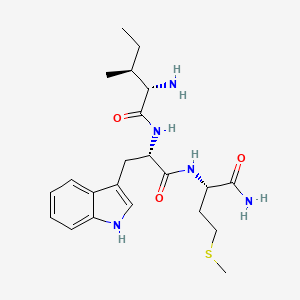
![Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-3-carboxylate](/img/structure/B15165305.png)
